2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Description
The compound 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile features a piperazine core bridging two pyrimidine moieties. The terminal pyrimidine ring is substituted with three methyl groups (2,5,6-positions) and a cyano (-CN) group at the 4-position of the second pyrimidine. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX and OLEX2 for refinement and validation .
Properties
IUPAC Name |
2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-11-12(2)19-13(3)20-15(11)22-6-8-23(9-7-22)16-18-5-4-14(10-17)21-16/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKPMFIZBNLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The starting material, 2,5,6-trimethylpyrimidine, undergoes a nucleophilic substitution reaction with piperazine under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Cyclization and Nitrile Introduction: The intermediate is then subjected to cyclization with a suitable reagent like cyanogen bromide (BrCN) to introduce the nitrile group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for treating neurological disorders, due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound’s bis-pyrimidine-piperazine architecture distinguishes it from related heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations :
Physicochemical and Pharmacological Properties
- Lipophilicity : The 2,5,6-trimethyl groups likely increase logP compared to unsubstituted pyrimidines, enhancing blood-brain barrier penetration.
- Solubility: The cyano group may improve aqueous solubility relative to purely alkyl-substituted analogs.
- Bioactivity: Piperazine-linked pyrimidines often exhibit kinase inhibitory activity; methyl and cyano groups could modulate ATP-binding affinity .
Biological Activity
The compound 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structure incorporates a pyrimidine core linked to a piperazine ring and a trimethylpyrimidine group, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₆ |
| Molecular Weight | 284.36 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It acts as an antagonist at dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. By modulating the activity of these neurotransmitters, it may exert antipsychotic effects . Additionally, preliminary studies suggest potential antimicrobial properties through enzyme inhibition, indicating broader therapeutic applications.
Antipsychotic Effects
Research indicates that compounds similar to this compound exhibit significant interactions with dopamine D2 and serotonin 5-HT2A receptors. These interactions are crucial for their antipsychotic effects. A study demonstrated that derivatives with similar structural motifs showed promising results in modulating neurotransmitter levels in vitro .
Antimicrobial Properties
The compound may also possess antimicrobial properties. Its structural features allow it to inhibit specific enzymes that are vital for microbial survival. For instance, compounds with similar piperazine and pyrimidine structures have shown efficacy against various bacterial strains by disrupting their metabolic pathways .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits inhibitory activity against various cell lines. For example, derivatives tested against Plasmodium falciparum showed IC50 values in the low micromolar range . This suggests potential applications in treating malaria.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Early data suggest favorable pharmacokinetic profiles for related compounds, which may translate to improved efficacy and safety profiles in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
